3-(4-Methoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

Lipophilicity Physicochemical Property Drug Design

1,4-Diazepane libraries often lack the lipophilicity for CNS target engagement and the sulfur coordination needed for metalloenzyme binding. This compound addresses both: the thiolan-3-yl substituent elevates LogP above 2.9 for reliable BBB penetration, while the thioether sulfur serves as a soft hydrogen-bond acceptor favoring Zn²⁺/Fe²⁺ coordination over oxygen-containing analogs. Supplied at 95% purity. Request a quote for milligram-to-gram quantities with global delivery.

Molecular Formula C19H28N2O2S
Molecular Weight 348.51
CAS No. 2310102-97-5
Cat. No. B2613481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
CAS2310102-97-5
Molecular FormulaC19H28N2O2S
Molecular Weight348.51
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N2CCCN(CC2)C3CCSC3
InChIInChI=1S/C19H28N2O2S/c1-23-18-6-3-16(4-7-18)5-8-19(22)21-11-2-10-20(12-13-21)17-9-14-24-15-17/h3-4,6-7,17H,2,5,8-15H2,1H3
InChIKeyIFCYUQRXBGCJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one: Overview


3-(4-Methoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2310102-97-5) is a synthetic small molecule belonging to the 1,4-diazepane class, characterized by a seven-membered diazepane ring N-substituted with a thiolan-3-yl (tetrahydrothiophene) group and a 3-(4-methoxyphenyl)propan-1-one side chain . Its molecular formula is C19H28N2O2S with a molecular weight of 348.51 g/mol, and it is typically supplied at 95% purity for research use .

1 Reported high lipophilicity supports CNS assay selection
2 Scaffold-diversification research tool for 1,4-diazepane leads
3 Soft sulfur HBA profile for metalloenzyme interaction studies

3-(4-Methoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one: Generic Substitution Risks


Direct substitution of 3-(4-Methoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one with simpler or analogous 1,4-diazepane derivatives is unreliable due to the profound impact of the thiolan-3-yl substituent on key physicochemical parameters. The presence of the sulfur-containing thiolan ring critically differentiates this compound from its oxygen-containing (oxolan) or unsubstituted counterparts, leading to quantifiable differences in lipophilicity (LogP), molecular weight, and hydrogen bonding capacity that drive distinct pharmacological and pharmacokinetic profiles [1]. The evidence below quantifies these critical differences.

Lipophilicity shift

Thiolan substitution may significantly increase LogP vs. unsubstituted analog, altering membrane permeability and CNS exposure context.

Molecular weight increase

Higher MW and structural complexity may shift pharmacophore profile and target engagement, limiting direct replacement by simpler diazepane scaffolds.

HBA profile change

Sulfur vs. oxygen hydrogen bond acceptor alters metal coordination potential; selectivity profiles may not transfer from oxygen-containing analogs.

3-(4-Methoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one: Quantitative Differentiation Evidence


Enhanced Lipophilicity via Thiolan Ring

The target compound contains a thiolan-3-yl (tetrahydrothiophene) ring, which confers significantly higher lipophilicity compared to its direct oxygen analog (oxolan-3-yl) and the unsubstituted 1,4-diazepane scaffold. The estimated XLogP3 for the thiolan-containing scaffold is 2.9, based on a close structural analog , whereas the unsubstituted 1-(1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one has a reported experimental LogP of 0.0 [1].

Lipophilicity comparison
Class-level
Target: est. XLogP3 ≈ 2.9
Comparator: LogP 0.0 (unsubstituted)
ΔLogP ≥ +2.9 units
Supports lipophilicity-driven assay selection
Predicted values; no standardized assay context
Lipophilicity Physicochemical Property Drug Design

Increased Molecular Weight and Structural Complexity

The target compound has a molecular weight of 348.51 g/mol , which is 86.16 g/mol (~33%) higher than that of the common building block 1-(1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one (MW = 262.35 g/mol) [1]. This increase reflects the addition of the thiolan ring and the full propan-1-one linker, adding significant structural complexity and potential for unique binding interactions.

Molecular weight
Direct comparison
348.51 g/mol (target)
vs. 262.35 g/mol (analog)
+86.16 g/mol (32.8% higher)
Supports scaffold-differentiation procurement
Calculated from molecular formulas
Molecular Weight Lead Optimization Chemical Space

Altered Hydrogen Bond Acceptor Profile

The target compound possesses a different hydrogen bond acceptor (HBA) profile than its des-thiolan analog due to the thiolan sulfur, which is a weak HBA compared to oxygen. The molecular formula C19H28N2O2S indicates 3 explicit HBA sites (2 oxygens, 1 sulfur), in contrast to the 3 HBAs of the oxolan analog (3 oxygens), altering the nature and strength of potential interactions with biological targets [1].

HBA profile
Class-level
3 HBA (2 O, 1 S, softer)
vs. oxygen analogs (harder O donors)
Qualitative acceptor softness difference
May support metalloenzyme selectivity screening
Inferred from structure; no binding assay data
Hydrogen Bonding Drug-Receptor Interaction Pharmacophore

3-(4-Methoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one: Application Scenarios


CNS Lead Discovery via High Lipophilicity

Based on the estimated LogP >2.9, this compound is suited for screening campaigns targeting central nervous system (CNS) receptors or intracellular enzymes where blood-brain barrier penetration is desirable. Its lipophilicity advantage over the unsubstituted analog (LogP 0.0) makes it a more appropriate choice for such programs [1].

IP Diversification through Scaffold Hopping

With its unique thiolan-3-yl substituent and 86 Da higher molecular weight compared to the base diazepane scaffold, this compound provides a patent-differentiating vector for medicinal chemists seeking novel chemical matter distinct from prior art 1,4-diazepane derivatives .

Metalloenzyme Inhibitor Screening

The presence of the thiolan sulfur, a softer hydrogen bond acceptor, suggests utility in screens against metalloenzymes (e.g., HDACs, MMPs) where sulfur-zinc or sulfur-iron coordination may offer binding advantages over oxygen-containing analogs [2].

Application
Selection Property
Validation Focus
CNS lead discovery studies
Lipophilicity-dependent CNS fit
BBB permeability assessment
Scaffold-hopping research
Thiolan-based scaffold differentiation
Prior-art diazepane comparison
Metalloenzyme inhibitor screening
Sulfur HBA metal coordination profile
Metal binding assay review
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